Cyano(fluoro)acetic acid (CAS 91416-74-9) is a bifunctional aliphatic building block defined by the presence of both a fluorine atom and a cyano group on the alpha-carbon. This specific substitution pattern significantly lowers the pKa of the alpha-proton compared to standard cyanoacetic acid, altering its reactivity profile as a Michael donor and Knoevenagel condensation participant [1]. In procurement and process chemistry, it is sourced primarily as a direct, pre-assembled precursor for synthesizing alpha-fluoro-beta-amino acids, fluorinated heterocycles, and metabolically stable bioisosteres, offering a streamlined alternative to multi-step, late-stage electrophilic fluorination protocols [2].
Substituting cyano(fluoro)acetic acid with its non-fluorinated counterpart, cyanoacetic acid, fundamentally alters the physicochemical properties of the downstream product, stripping away the metabolic stability and lipophilicity imparted by the alpha-fluorine atom [1]. Furthermore, attempting to use fluoroacetic acid as a substitute fails because it lacks the cyano group necessary for Knoevenagel condensations and subsequent reductions to amines, while also introducing severe handling and toxicity concerns related to fluorocitrate formation. Even the closely related ester, ethyl cyano(fluoro)acetate, is an inadequate direct substitute in decarboxylative cross-coupling workflows, as it requires an additional saponification step that can compromise sensitive functional groups and reduce overall yield in complex pharmaceutical intermediates [1].
The introduction of the highly electronegative fluorine atom on the alpha-carbon significantly increases the acidity of the remaining alpha-proton compared to unsubstituted cyanoacetic acid. In standard Knoevenagel condensations with aromatic aldehydes, cyano(fluoro)acetic acid readily undergoes deprotonation and subsequent addition-elimination under mild basic conditions, achieving high conversion rates in substantially shorter reaction times (e.g., up to a 15-fold acceleration under mild heating) compared to the non-fluorinated baseline, which requires stronger heating or extended times to reach equivalent yields [1].
| Evidence Dimension | Relative reaction time for >85% Knoevenagel conversion |
| Target Compound Data | Accelerated kinetics (often <1 hour under mild conditions) |
| Comparator Or Baseline | Cyanoacetic acid (requires extended heating, >4-12 hours) |
| Quantified Difference | Up to 15-fold reduction in reaction time |
| Conditions | Aldehyde condensation under mild basic catalysis |
Procuring the fluorinated acid enables high-throughput synthesis of fluorinated olefins while preventing the degradation of thermally sensitive substrates.
When synthesizing alpha-fluoronitriles via transition-metal-catalyzed or organocatalytic decarboxylative cross-coupling, using the free cyano(fluoro)acetic acid allows for direct C-C bond formation with the extrusion of CO2. In contrast, utilizing the commonly available ester (ethyl cyano(fluoro)acetate) requires a pre- or post-coupling saponification step. Procuring the free acid directly eliminates this hydrolysis stage, improving overall synthetic yield by 10-20% by avoiding base-mediated side reactions, such as defluorination or nitrile hydrolysis, that frequently occur during ester deprotection [1].
| Evidence Dimension | Number of synthetic steps to alpha-fluoronitrile products |
| Target Compound Data | 1 step (direct decarboxylative coupling) |
| Comparator Or Baseline | Ethyl cyano(fluoro)acetate (2 steps: coupling + saponification/decarboxylation) |
| Quantified Difference | 1 synthetic step eliminated; 10-20% overall yield retention |
| Conditions | Transition-metal or organocatalytic decarboxylative functionalization |
Reduces process time and reagent costs in pharmaceutical scale-up by bypassing harsh hydrolysis conditions.
Cyano(fluoro)acetic acid serves as a direct, atom-economical precursor for alpha-fluoro-beta-amino acids. Following condensation or alkylation, the cyano group can be selectively reduced to a primary amine while the carboxylic acid is retained. Attempting to build this motif using fluoroacetic acid requires multi-step electrophilic cyanation or homologation, drastically reducing the overall yield and increasing the complexity of the synthetic route [1]. The bifunctional nature of cyano(fluoro)acetic acid provides a direct, high-yielding pathway to these critical peptidomimetic building blocks.
| Evidence Dimension | Synthetic route efficiency to alpha-fluoro-beta-amino acids |
| Target Compound Data | Direct elaboration (alkylation followed by reduction) |
| Comparator Or Baseline | Fluoroacetic acid (requires multi-step homologation and cyanation) |
| Quantified Difference | Avoidance of 2-3 additional functionalization steps |
| Conditions | Synthesis of peptidomimetic building blocks |
Procuring the pre-assembled bifunctional scaffold significantly accelerates the discovery and scale-up of metabolically stable peptide drugs.
Cyano(fluoro)acetic acid is the right choice for generating alpha-fluoro-beta-amino acids. By utilizing the carboxylic acid for amide coupling and reducing the cyano group to an amine, chemists can rapidly synthesize metabolically stable peptidomimetics, leveraging the fluorine atom to modulate the basicity of the resulting amine and improve the pharmacokinetic profile of the drug candidate [1].
In late-stage functionalization workflows, the free acid is utilized in decarboxylative cross-coupling reactions to install the -CH(F)(CN) moiety onto aryl or alkyl electrophiles. This approach is selected over the ester analog to introduce a lipophilic, electron-withdrawing group without the need for aggressive, late-stage fluorinating agents or yield-reducing saponification steps [2].
The compound is highly effective in Knoevenagel condensations with various aldehydes and ketones to produce alpha-fluoro-alpha-cyano olefins. These electron-deficient alkenes are powerful Michael acceptors and dienophiles, serving as critical intermediates in the synthesis of highly substituted fluorinated heterocycles and pharmaceutical active ingredients [1].